molecular formula C11H12O B1595739 6-Methoxy-1,2-dihydronaphthalene CAS No. 60573-58-2

6-Methoxy-1,2-dihydronaphthalene

Cat. No. B1595739
CAS RN: 60573-58-2
M. Wt: 160.21 g/mol
InChI Key: SUSHJFGCRWJSAQ-UHFFFAOYSA-N
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Description

6-Methoxy-1,2-dihydronaphthalene (6-MDHN) is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless liquid with a molecular formula of C11H12O. 6-MDHN has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of 6-Methoxy-1,2-dihydronaphthalene is not fully understood. However, it is believed that 6-Methoxy-1,2-dihydronaphthalene exerts its effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 6-Methoxy-1,2-dihydronaphthalene has been shown to inhibit the activation of these pathways, leading to the suppression of inflammation, tumor growth, and oxidative stress.

Biochemical And Physiological Effects

6-Methoxy-1,2-dihydronaphthalene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Methoxy-1,2-dihydronaphthalene can inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. In vivo studies have shown that 6-Methoxy-1,2-dihydronaphthalene can reduce the incidence of tumors, decrease the levels of inflammatory markers, and improve the function of the cardiovascular system.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Methoxy-1,2-dihydronaphthalene in lab experiments is its high purity and stability. 6-Methoxy-1,2-dihydronaphthalene is also readily available and can be synthesized using simple methods. However, one of the limitations of using 6-Methoxy-1,2-dihydronaphthalene is its potential toxicity. Studies have shown that high doses of 6-Methoxy-1,2-dihydronaphthalene can cause liver damage and oxidative stress.

Future Directions

There are several future directions for the scientific research of 6-Methoxy-1,2-dihydronaphthalene. One of the areas of interest is the development of 6-Methoxy-1,2-dihydronaphthalene-based drugs for the treatment of various diseases, including cancer and cardiovascular diseases. Another area of interest is the investigation of the potential use of 6-Methoxy-1,2-dihydronaphthalene as a plant growth regulator and insecticide. Further studies are also needed to elucidate the mechanism of action of 6-Methoxy-1,2-dihydronaphthalene and to determine its safety profile in humans and animals.
Conclusion
In conclusion, 6-Methoxy-1,2-dihydronaphthalene is a chemical compound that has been the focus of scientific research due to its potential applications in medicine, agriculture, and industry. The synthesis of 6-Methoxy-1,2-dihydronaphthalene can be achieved through several methods, with the reduction of 6-methoxy-1,2-naphthoquinone being the most commonly used method. 6-Methoxy-1,2-dihydronaphthalene has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and it exerts its effects through the modulation of various signaling pathways. While 6-Methoxy-1,2-dihydronaphthalene has several advantages for lab experiments, its potential toxicity should be considered. There are several future directions for the scientific research of 6-Methoxy-1,2-dihydronaphthalene, including the development of 6-Methoxy-1,2-dihydronaphthalene-based drugs and the investigation of its potential use as a plant growth regulator and insecticide.

Scientific Research Applications

6-Methoxy-1,2-dihydronaphthalene has been extensively studied for its potential applications in various fields. In medicine, 6-Methoxy-1,2-dihydronaphthalene has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in the treatment of rheumatoid arthritis, cancer, and cardiovascular diseases. In agriculture, 6-Methoxy-1,2-dihydronaphthalene has been used as a plant growth regulator and insecticide. In industry, 6-Methoxy-1,2-dihydronaphthalene has been used as a fragrance and flavoring agent.

properties

IUPAC Name

6-methoxy-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h3,5-8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSHJFGCRWJSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC=C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344156
Record name 6-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2-dihydronaphthalene

CAS RN

60573-58-2
Record name 6-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,2-dihydronaphthalene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Methoxy-1,2-dihydronaphthalene was synthesized analogously to Example 5b from 7-methoxy-1,2,3,4-tetrahydro-1-naphthalenol to give 4.4 g of product brown yellow oil (96% yield from 7-methoxy-1,2,3,4-tetrahydro-1-naphthalenone).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
MM Radcliffe, WP Weber - The Journal of Organic Chemistry, 1977 - ACS Publications
Ph 11 (45%) through reversible Michael addition to the double bond. When the reaction was carried out using the lithium alkoxide and excess maleic anhydride, the desired …
Number of citations: 22 pubs.acs.org
GM Whited, JC Downie, T Hudlicky, SP Fearnley… - Bioorganic & medicinal …, 1994 - Elsevier
2-Methoxynaphthalene was subjected to biooxidation by whole cells of six organisms: Pseudomonas putida F39/D containing toluene dioxygenase, Escherichia coli JM109(pDTG601), …
Number of citations: 25 www.sciencedirect.com
Y Aida, Y Shibata, K Tanaka - Chemistry–A European Journal, 2020 - Wiley Online Library
The enantioselective synthesis of distorted π‐extended chiral triptycenes, consisting of three distinct aromatic rings, has been achieved with high ee value of 87 % by the cationic …
Y Aida, Y Shibata, K Tanaka - Chemistry–A European Journal, 2020 - Wiley Online Library
The enantioselective synthesis of distorted chiral triptycenes, consisting of three distinct aromatic rings, has been achieved with high ee value. This Frontispiece used “Mitsudomoe (…
B Bartolome, CB Faulds, PA Kroon… - Applied and …, 1997 - Am Soc Microbiol
Diferulate esters strengthen and cross-link primary plant cell walls and help to defend the plant from invading microbes. Phenolics also limit the degradation of plant cell walls by …
Number of citations: 141 journals.asm.org
A Ng, RN Greenshields, KW Waldron - Carbohydrate Research, 1997 - Elsevier
The aim of this study was to investigate the nature and extent of ferulate dehydrodimer cross-links formed during peroxide and peroxidase-catalysed gelation of an arabinoxylan ferulate …
Number of citations: 75 www.sciencedirect.com
HMC Ferraz, LF Silva Jr, TO Vieira - Tetrahedron, 2001 - Elsevier
Oxidation of 1,2-dihydronaphthalenes with thallium trinitrate was studied. 1,2-dihydronaphthalene, 1-methyl-1,2-dihydronaphthalene, 6- and 8-methoxy-1,2-dihydronaphthalenes gave …
Number of citations: 48 www.sciencedirect.com
J Ralph, S Quideau, JH Grabber… - Journal of the Chemical …, 1994 - pubs.rsc.org
Seven isomeric dehydrodimers of ferulic acid (4-hydroxy-3-methoxycinnamic acid) have been synthesized and identified in extracts of saponified cell walls of cocksfoot, switchgrass, …
Number of citations: 561 pubs.rsc.org
VA Nchiozem-Ngnitedem, LK Omosa, KG Bedane… - Fitoterapia, 2020 - Elsevier
Four new steroidal sapogenins, dracaenogenins Csingle bondF (1–4), a new conjugated chalcone-stilbene, 3′′-methoxycochinchinenene H (5) together with eight known …
Number of citations: 21 www.sciencedirect.com
NN Vaderament-A, LK Omosa, GB Kibrom, D Solomon… - 2020 - erepository.uonbi.ac.ke
Four new steroidal sapogenins, dracaenogenins CF (1-4), a new conjugated chalcone-stilbene, 3''-methoxycochinchinenene H (5) together with eight known compounds namely, (25S)-…
Number of citations: 0 erepository.uonbi.ac.ke

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